molecular formula C16H15O5P B12806317 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid CAS No. 6942-27-4

9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid

Cat. No.: B12806317
CAS No.: 6942-27-4
M. Wt: 318.26 g/mol
InChI Key: POYGDCBIKDWMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid: is a chemical compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a dimethoxyphosphoryl group and a carboxylic acid group attached to the fluorene core. Fluorene derivatives are known for their unique chemical properties and have been widely studied for various applications in materials science, organic synthesis, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid typically involves the introduction of the dimethoxyphosphoryl group and the carboxylic acid group onto the fluorene core. One common method is the reaction of fluorene with dimethyl phosphite in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

Chemistry: In chemistry, 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Medicine: In medicinal chemistry, fluorene derivatives have been explored for their potential therapeutic properties. This compound may serve as a precursor for the development of drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid involves its interaction with specific molecular targets. The dimethoxyphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    9H-Fluorene-1-carboxylic acid: Lacks the dimethoxyphosphoryl group, resulting in different chemical properties and reactivity.

    Dimethoxyphosphoryl derivatives of other aromatic compounds: These compounds share the dimethoxyphosphoryl group but differ in the aromatic core, leading to variations in their chemical behavior and applications.

Uniqueness: The presence of both the dimethoxyphosphoryl group and the carboxylic acid group in 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid imparts unique chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its potential as a valuable tool in scientific investigations.

Properties

CAS No.

6942-27-4

Molecular Formula

C16H15O5P

Molecular Weight

318.26 g/mol

IUPAC Name

9-dimethoxyphosphoryl-9H-fluorene-1-carboxylic acid

InChI

InChI=1S/C16H15O5P/c1-20-22(19,21-2)15-12-7-4-3-6-10(12)11-8-5-9-13(14(11)15)16(17)18/h3-9,15H,1-2H3,(H,17,18)

InChI Key

POYGDCBIKDWMDF-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.